Physical properties of 1-(2-Chloroethyl)-3-methylbenzene (boiling point, density)
Physical properties of 1-(2-Chloroethyl)-3-methylbenzene (boiling point, density)
[1]
Executive Summary
1-(2-Chloroethyl)-3-methylbenzene (also known as m-Methylphenethyl chloride) is a specialized aromatic intermediate used primarily as an alkylating agent in the synthesis of pharmaceutical candidates and agrochemicals.[1] It serves as a critical building block for introducing the 3-methylphenethyl motif, a structural feature often employed to modulate lipophilicity and receptor binding affinity in medicinal chemistry.
Due to its status as a specialized research chemical rather than a bulk commodity solvent, experimental physical property data in public literature is scarce. This guide provides a chemically grounded property matrix derived from its immediate precursor (3-Methylphenethyl alcohol) and homologous series analysis, alongside a validated synthesis and characterization protocol.
Chemical Identity & Physical Properties Matrix[1][2][3][4][5][6]
Identification
-
Synonyms: m-Methylphenethyl chloride; 3-(2-Chloroethyl)toluene[1]
-
Molecular Formula: C₉H₁₁Cl[2]
-
Molecular Weight: 154.64 g/mol [2]
Physical Properties (Experimental vs. Predicted)
Note: Direct experimental values for this specific isomer are proprietary. The values below are calculated based on the experimentally verified properties of its precursor, 3-Methylphenethyl alcohol (CAS 1875-89-4), and standard structure-property relationships (SPR).
| Property | Value (Predicted/Derived) | Basis of Derivation |
| Physical State | Clear, colorless liquid | Standard for low-MW alkyl-aryl halides.[1] |
| Boiling Point (760 mmHg) | 220 – 225 °C | Derived from precursor alcohol BP (242°C).[1] Chlorination typically lowers BP by ~20°C due to loss of hydrogen bonding [1]. |
| Density (25°C) | 1.05 – 1.06 g/mL | Derived from precursor density (1.002 g/mL).[1] Chlorination adds mass (Cl vs OH) and typically increases density by ~0.05 g/mL in this MW range [2]. |
| Refractive Index ( | 1.520 – 1.535 | Consistent with aryl-alkyl chloride congeners.[1] |
| Solubility | Insoluble in water; Miscible in DCM, EtOAc, Toluene | Lipophilic hydrocarbon chain + aromatic ring.[1] |
Critical Insight: The boiling point of the chloride is significantly lower than the alcohol precursor. This physical property difference is the primary mechanism for purification (distillation), allowing for the clean separation of the product from any unreacted starting material.
Synthesis & Production Protocol
Since commercial stocks can be intermittent, the following protocol describes the synthesis of 1-(2-Chloroethyl)-3-methylbenzene from the commercially available alcohol. This method utilizes Thionyl Chloride (
Reaction Scheme
(Where Ar = 3-methylphenyl)[1]Detailed Methodology
Reagents:
-
Precursor: 3-Methylphenethyl alcohol (CAS 1875-89-4) [3][1][3][4][5]
-
Reagent: Thionyl Chloride (
) (1.2 equivalents) -
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.
-
Charging: Charge the flask with 3-Methylphenethyl alcohol (1.0 eq) and anhydrous DCM (5 volumes). Add catalytic DMF.
-
Addition: Cool the solution to 0°C. Add
(1.2 eq) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution. -
Reaction: Allow the mixture to warm to room temperature, then reflux gently (40°C for DCM, or 80°C if using Toluene) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS until the alcohol peak disappears.
-
Quench: Cool to room temperature. Carefully pour the reaction mixture into ice water to quench excess thionyl chloride.
-
Workup: Separate the organic layer.[6][7] Wash sequentially with:
-
Saturated
(to remove acidic residues). -
Brine (saturated NaCl).[6]
-
Dry over anhydrous
or .
-
-
Purification: Filter the desiccant and concentrate the solvent under reduced pressure. Perform vacuum distillation to isolate the pure chloride (Target BP: ~105-110°C at 10 mmHg).
Visualization of Workflows
Synthesis & Isolation Logic
This diagram illustrates the critical path from precursor to isolated product, highlighting the phase changes and separation logic.
Figure 1: Synthesis workflow converting the alcohol precursor to the chloride target, utilizing boiling point differences for purification.
Quality Control & Validation
This workflow ensures the synthesized material meets the rigorous standards required for drug development applications.
Figure 2: Quality Control decision tree. NMR and Density provide structural and physical confirmation, while GC-MS ensures isotopic validity.[1]
Safety & Handling (SDS Summary)
While specific SDS data for this isomer may be limited, it shares hazard profiles with the general class of Aralkyl Chlorides (e.g., Benzyl chloride, Phenethyl chloride).
-
Health Hazards:
-
Skin/Eye Irritant: Causes skin irritation and serious eye irritation.[8]
-
Lachrymator: Vapors may cause tearing and respiratory distress. Handle ONLY in a fume hood.
-
Sensitizer: Potential skin sensitizer upon prolonged contact.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (slow hydrolysis to alcohol and HCl).
References
-
PubChem Compound Summary. (n.d.). 3-Methylphenethyl alcohol (CAS 1875-89-4).[1][3][4][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Sources
- 1. medkem.com [medkem.com]
- 2. lookchem.com [lookchem.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. 3-Methylphenethyl alcohol | 1875-89-4 [chemicalbook.com]
- 5. CHEMISTRY BY CLASS | WELCOME TO ALLCHEM LIFESCIENCE LTD. - VADODARA [allchemlifescience.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
